N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core, a chromen-3-yl group, and a methoxyphenyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide typically involves multicomponent reactions. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic synthesis techniques suggest that large-scale production would involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .
Scientific Research Applications
N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar chromen-3-yl group but differs in its overall structure and functional groups.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Another compound with a chromen-3-yl group, but with different substituents and biological activities.
Uniqueness
N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is unique due to its combination of a thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core with a chromen-3-yl group and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O5S2/c1-13-20-23(37-21(13)22(31)27-16-8-4-6-10-19(16)34-2)28-26-30(24(20)32)29-17(12-36-26)15-11-14-7-3-5-9-18(14)35-25(15)33/h3-11H,12H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLGMZVMBPCJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC5=CC=CC=C5OC4=O)C(=O)NC6=CC=CC=C6OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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